molecular formula C6H8N2O3 B15364627 4-Isopropyl-1,2,5-oxadiazole-3-carboxylic acid

4-Isopropyl-1,2,5-oxadiazole-3-carboxylic acid

Cat. No.: B15364627
M. Wt: 156.14 g/mol
InChI Key: MLCLWQCPOLLNDQ-UHFFFAOYSA-N
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Description

4-Isopropyl-1,2,5-oxadiazole-3-carboxylic acid is a heterocyclic compound featuring a 1,2,5-oxadiazole (furazan) core substituted with an isopropyl group at position 4 and a carboxylic acid moiety at position 2. The 1,2,5-oxadiazole ring system consists of two nitrogen atoms and one oxygen atom in a five-membered aromatic arrangement, conferring unique electronic and steric properties.

Properties

Molecular Formula

C6H8N2O3

Molecular Weight

156.14 g/mol

IUPAC Name

4-propan-2-yl-1,2,5-oxadiazole-3-carboxylic acid

InChI

InChI=1S/C6H8N2O3/c1-3(2)4-5(6(9)10)8-11-7-4/h3H,1-2H3,(H,9,10)

InChI Key

MLCLWQCPOLLNDQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NON=C1C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropyl-1,2,5-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of isopropyl hydrazine with a suitable carboxylic acid derivative under dehydrating conditions. The reaction is often carried out in the presence of a coupling agent such as carbonyldiimidazole (CDI) and a dehydrating agent like triphenylphosphine .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the process may include steps for purification and crystallization to obtain the desired product in high quality .

Chemical Reactions Analysis

Types of Reactions: 4-Isopropyl-1,2,5-oxadiazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can introduce various functional groups onto the ring .

Scientific Research Applications

4-Isopropyl-1,2,5-oxadiazole-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.

    Industry: It finds applications in the development of new materials, such as polymers and dyes

Mechanism of Action

The mechanism of action of 4-Isopropyl-1,2,5-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For instance, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it could interfere with cell signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, physical, and spectral differences between 4-isopropyl-1,2,5-oxadiazole-3-carboxylic acid and related compounds:

Compound Substituent Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Spectral Features
This compound 4-isopropyl C₆H₈N₂O₃ 156.14 Not reported Expected ¹H-NMR: δ 1.2–1.4 (d, 6H, isopropyl CH₃), δ 2.8–3.0 (septet, 1H, isopropyl CH).
1,2,5-Oxadiazole-3-carboxylic acid None (unsubstituted) C₃H₂N₂O₃ 114.05 102–104 Not provided.
4-(Benzyloxy)-1,2,5-oxadiazole-3-carboxylic acid 4-benzyloxy C₁₀H₈N₂O₄ 220.18 106.1–107.5 ¹H-NMR (CDCl₃): δ 5.45 (s, 2H, CH₂), δ 7.30–7.50 (m, 5H, aromatic). MS: [M+H]⁺ = 220.
4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid 4-hydroxy C₃H₂N₂O₄ 130.06 Not reported SMILES: O=C(O)c1nonc1O. InChI: Includes hydroxyl group at position 3.
4-Amino-1,2,5-oxadiazole-3-carboxylic acid 4-amino C₃H₃N₃O₃ 129.07 Not reported Known as a precursor for peptide coupling; amino group enhances nucleophilicity.

Structural and Electronic Effects

  • Substituent Influence: The isopropyl group introduces steric hindrance and electron-donating inductive effects, which may reduce the acidity of the carboxylic acid group compared to electron-withdrawing substituents (e.g., hydroxy or amino groups) . The benzyloxy group in the analog from provides aromaticity and bulk, likely increasing melting point (106–107.5°C) relative to the unsubstituted derivative (102–104°C) .

Research Findings and Implications

  • Synthetic Challenges : The isopropyl group’s bulk may complicate regioselective reactions on the oxadiazole ring, necessitating optimized conditions (e.g., catalysis or elevated temperatures) .
  • Spectroscopic Differentiation : ¹H-NMR can distinguish substituents (e.g., benzyloxy vs. isopropyl) via characteristic splitting patterns, aiding in structural confirmation .
  • Unresolved Data Gaps : Exact melting points, solubility profiles, and detailed spectral data for this compound require further experimental validation.

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